molecular formula C27H18F5N5O4S B3237256 GSK-F1 CAS No. 1384097-27-1

GSK-F1

Cat. No.: B3237256
CAS No.: 1384097-27-1
M. Wt: 603.5 g/mol
InChI Key: MSRFVAYVUUHQCN-UHFFFAOYSA-N
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Description

GSK-F1 is a potent and orally active inhibitor of phosphatidylinositol 4-kinase alpha (PI4KA). It has shown significant potential in scientific research, particularly in the study of hepatitis C virus (HCV) infection. The compound exhibits high specificity and efficacy against various isoforms of phosphatidylinositol 4-kinase and phosphoinositide 3-kinase, making it a valuable tool in biochemical and pharmacological studies .

Mechanism of Action

Target of Action

GSK-F1 primarily targets the Phosphatidylinositol 4-kinase alpha (PI4KA) . PI4KA is an enzyme that plays a crucial role in the synthesis of phosphatidylinositol 4-phosphate (PI4P), a key signaling molecule in the phosphatidylinositol cycle . This enzyme is indispensable for various cellular functions, including membrane trafficking and T cell activation .

Mode of Action

This compound acts as an inhibitor of PI4KA . It interacts with PI4KA and inhibits its activity, leading to a decrease in the production of PI4P . This interaction disrupts the normal functioning of the phosphatidylinositol cycle, leading to changes in cellular signaling and function .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the phosphatidylinositol cycle . By inhibiting PI4KA, this compound reduces the production of PI4P, disrupting the normal functioning of this cycle . This can have downstream effects on various cellular functions, including membrane trafficking and T cell activation .

Pharmacokinetics

It has been reported that this compound exhibitsmoderate pharmacokinetic characters in a rat model

Result of Action

The inhibition of PI4KA by this compound leads to a decrease in the production of PI4P, disrupting the phosphatidylinositol cycle . This can result in changes in cellular signaling and function, potentially leading to the inhibition of certain diseases. For instance, this compound has been shown to exhibit anti-hepatitis C virus (HCV) activity through the inhibition of HCV replication .

Preparation Methods

The synthesis of GSK-F1 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through a series of reactions such as nucleophilic substitution, cyclization, and functional group transformations. The final product is obtained through purification processes like recrystallization or chromatography to achieve high purity .

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to enhance yield and reduce production costs .

Chemical Reactions Analysis

GSK-F1 undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to yield reduced forms, which may have different biological activities.

    Substitution: this compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

GSK-F1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the inhibition of phosphatidylinositol 4-kinase and phosphoinositide 3-kinase pathways.

    Biology: Employed in cellular studies to understand the role of PI4KA in various biological processes.

    Medicine: Investigated for its potential therapeutic effects in treating HCV infection and other diseases involving PI4KA pathways.

    Industry: Utilized in the development of new pharmaceuticals targeting PI4KA and related enzymes .

Comparison with Similar Compounds

GSK-F1 is unique in its high specificity and potency against PI4KA compared to other similar compounds. Some similar compounds include:

This compound stands out due to its balanced profile of high potency, oral bioavailability, and specificity, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

5-[2-amino-4-oxo-3-[2-(trifluoromethyl)phenyl]quinazolin-6-yl]-N-(2,4-difluorophenyl)-2-methoxypyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18F5N5O4S/c1-41-24-23(42(39,40)36-21-9-7-16(28)12-19(21)29)11-15(13-34-24)14-6-8-20-17(10-14)25(38)37(26(33)35-20)22-5-3-2-4-18(22)27(30,31)32/h2-13,36H,1H3,(H2,33,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRFVAYVUUHQCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C2=CC3=C(C=C2)N=C(N(C3=O)C4=CC=CC=C4C(F)(F)F)N)S(=O)(=O)NC5=C(C=C(C=C5)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18F5N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

603.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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